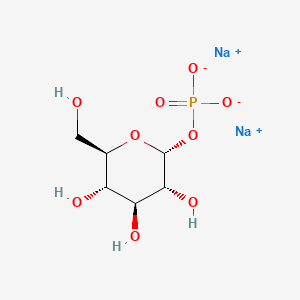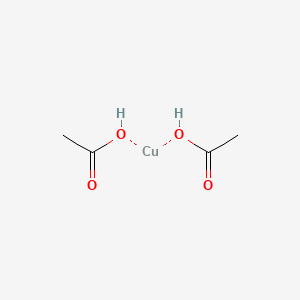
Copper(II) acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper(II) acetate, also known as cupric acetate, is a chemical compound with the formula Cu(C₂H₃O₂)₂. It is a dark green crystalline solid that has been used since ancient times as a fungicide and green pigment. Today, it is widely utilized as a reagent in the synthesis of various inorganic and organic compounds .
準備方法
Synthetic Routes and Reaction Conditions: Copper(II) acetate can be synthesized through several methods. One common method involves reacting metallic copper with acetic acid in the presence of air. Initially, copper reacts with acetic acid to form copper(I) acetate, which is then oxidized by oxygen in the air to form this compound: [ 2 \text{Cu} + 4 \text{CH}_3\text{COOH} \rightarrow 2 \text{Cu(CH}_3\text{COO)}_2 + \text{H}_2 ] [ 4 \text{Cu(CH}_3\text{COO)}_2 + \text{O}_2 \rightarrow 2 \text{Cu}_2(\text{CH}_3\text{COO)}_4 + 2 \text{H}_2\text{O} ]
Industrial Production Methods: Anhydrous this compound can be produced by heating the monohydrate form at 100°C in a vacuum. Another method involves heating or refluxing the monohydrate at 90°C and then washing the insoluble product with diethyl ether .
化学反応の分析
Types of Reactions: Copper(II) acetate undergoes various types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can act as an oxidizing agent in organic synthesis. For example, it can oxidize alcohols to aldehydes or ketones.
Reduction: It can be reduced to copper(I) acetate by heating with copper metal.
Substitution: this compound can participate in substitution reactions, such as the formation of copper(II) acetylides with terminal alkynes.
Major Products:
Oxidation: Aldehydes, ketones
Reduction: Copper(I) acetate
Substitution: Copper(II) acetylides
科学的研究の応用
Copper(II) acetate is used in a variety of scientific research applications:
Chemistry: It is used as a catalyst in organic reactions, such as the Eglinton coupling and cyclopropanation reactions.
Biology: It is used in biochemical applications, including DNA extraction.
Industry: It is used in pigments, textile dyeing, and as an antioxidant and stabilizer in food-grade polymers.
作用機序
Copper(II) acetate exerts its effects through various mechanisms:
Oxidation: It acts as an oxidizing agent, facilitating the transfer of electrons in chemical reactions.
Catalysis: It promotes the formation of carbon-carbon or carbon-heteroatom bonds in organic synthesis.
Molecular Targets and Pathways: this compound can interact with enzymes and proteins, affecting their function and activity.
類似化合物との比較
Copper(I) acetate: Unlike copper(II) acetate, copper(I) acetate is colorless and diamagnetic.
Copper(II) acetylacetonate: This compound is used as a catalyst in various organic reactions.
Copper(II) sulfate: Another copper(II) compound, commonly used as a fungicide and in electroplating.
Uniqueness: this compound is unique due to its ability to act as both an oxidizing agent and a catalyst in organic synthesis. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research and industry .
特性
分子式 |
C4H8CuO4 |
|---|---|
分子量 |
183.65 g/mol |
IUPAC名 |
acetic acid;copper |
InChI |
InChI=1S/2C2H4O2.Cu/c2*1-2(3)4;/h2*1H3,(H,3,4); |
InChIキー |
KTALHGBASZYOKZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(=O)O.[Cu] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


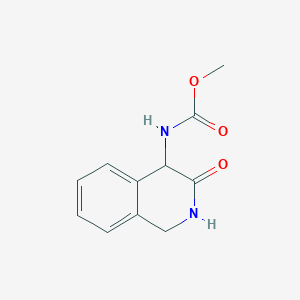
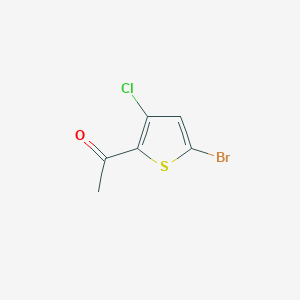
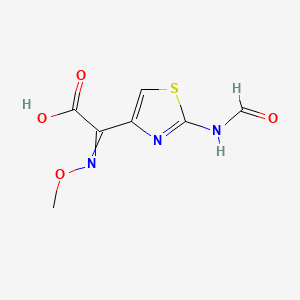
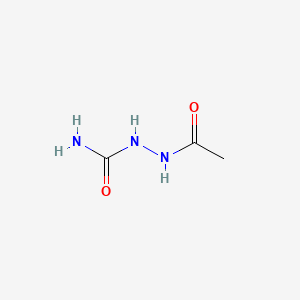
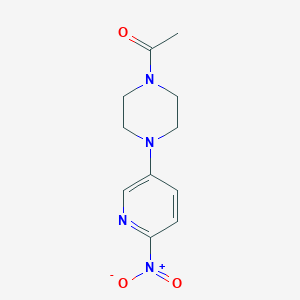

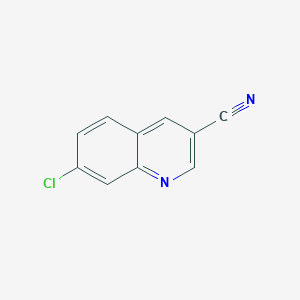
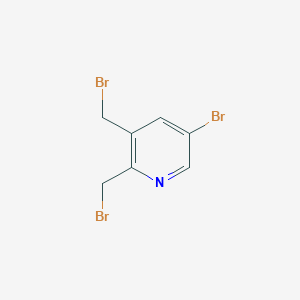
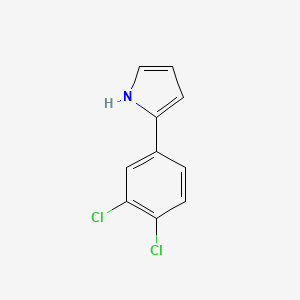
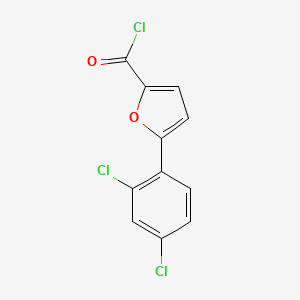
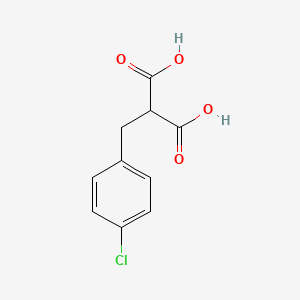
![8-ethyl-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B8813291.png)

